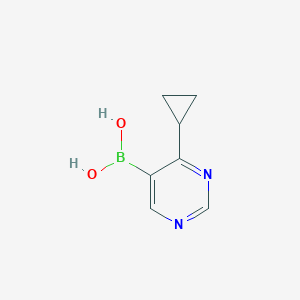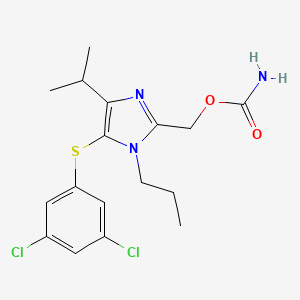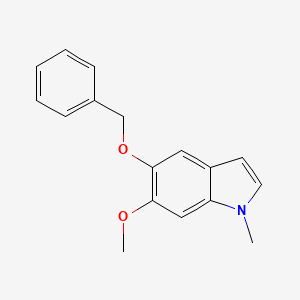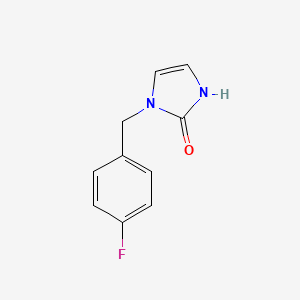
N-(1-Methoxyprop-2-en-1-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-Methoxyallyl)acetamide is an organic compound that belongs to the class of amides It is characterized by the presence of an acetamide group attached to a methoxyallyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Methoxyallyl)acetamide can be achieved through several methods. One common approach involves the reaction of acetamide with methoxyallyl chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs under mild conditions, with the temperature maintained at around 25-30°C. The product is then purified through recrystallization or distillation.
Industrial Production Methods
On an industrial scale, the production of N-(1-Methoxyallyl)acetamide may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Industrial methods often focus on scalability and cost-effectiveness, employing large reactors and automated systems for monitoring and control.
Analyse Des Réactions Chimiques
Types of Reactions
N-(1-Methoxyallyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert N-(1-Methoxyallyl)acetamide into its reduced forms, such as amines.
Substitution: The methoxyallyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines, thiols, and halides can be employed under basic or acidic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-(1-Methoxyallyl)acetamide oxides, while reduction can produce amines. Substitution reactions result in various substituted derivatives of N-(1-Methoxyallyl)acetamide.
Applications De Recherche Scientifique
N-(1-Methoxyallyl)acetamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be employed in biochemical studies to investigate enzyme interactions and metabolic pathways.
Medicine: N-(1-Methoxyallyl)acetamide derivatives may have potential therapeutic applications, including as intermediates in drug development.
Industry: It is utilized in the production of specialty chemicals and materials, contributing to various industrial processes.
Mécanisme D'action
The mechanism of action of N-(1-Methoxyallyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The methoxyallyl group may play a role in enhancing the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Methoxy-N-methylacetamide: This compound shares structural similarities with N-(1-Methoxyallyl)acetamide but differs in the substitution pattern on the nitrogen atom.
N-Methoxy-N-methylbenzamide: Another related compound, differing by the presence of a benzene ring instead of an allyl group.
N,O-Dimethylhydroxylamine hydrochloride: Similar in having methoxy and amide functionalities but with different overall structure and properties.
Uniqueness
N-(1-Methoxyallyl)acetamide is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and potential applications. The presence of the methoxyallyl group allows for unique interactions and reactions that are not observed in other similar compounds.
Propriétés
Numéro CAS |
77413-86-6 |
|---|---|
Formule moléculaire |
C6H11NO2 |
Poids moléculaire |
129.16 g/mol |
Nom IUPAC |
N-(1-methoxyprop-2-enyl)acetamide |
InChI |
InChI=1S/C6H11NO2/c1-4-6(9-3)7-5(2)8/h4,6H,1H2,2-3H3,(H,7,8) |
Clé InChI |
BFKBUKRWIIYBLH-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC(C=C)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(4'-Butyl[1,1'-biphenyl]-4-yl)pyrimidine-5-carbonitrile](/img/structure/B12935882.png)
![2-Methyl-6,7,8,9-tetrahydro-2H-[1,2,4]triazolo[4,3-d][1,4]diazepin-3(5H)-one hydrochloride](/img/structure/B12935885.png)
![6-(3-Bromophenyl)-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazole](/img/structure/B12935891.png)
![{[4-(Methylamino)pyrimidin-5-yl]sulfanyl}acetonitrile](/img/structure/B12935911.png)
![Acetamide, N-[4-(9-acridinylamino)phenyl]-2-amino-](/img/structure/B12935916.png)







